molecular formula C8H16F2N2 B1476570 2-(3-(Difluoromethyl)piperidin-1-yl)ethan-1-amine CAS No. 2091215-60-8

2-(3-(Difluoromethyl)piperidin-1-yl)ethan-1-amine

Cat. No.: B1476570
CAS No.: 2091215-60-8
M. Wt: 178.22 g/mol
InChI Key: RDTFDTQQTNZITO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Difluoromethyl)piperidin-1-yl)ethan-1-amine: is a chemical compound that features a piperidine ring substituted with a difluoromethyl group and an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Difluoromethyl)piperidin-1-yl)ethan-1-amine typically involves the introduction of the difluoromethyl group onto the piperidine ring. One common method is the difluoromethylation of piperidine derivatives using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including the use of metal-based catalysts .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(3-(Difluoromethyl)piperidin-1-yl)ethan-1-amine can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of difluoromethyl-substituted derivatives .

Scientific Research Applications

Chemistry: In chemistry, 2-(3-(Difluoromethyl)piperidin-1-yl)ethan-1-amine is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological targets to understand its effects and potential therapeutic applications .

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its difluoromethyl group can improve the metabolic stability and bioavailability of pharmaceutical compounds .

Industry: Industrially, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique properties make it valuable for developing new materials and products .

Mechanism of Action

The mechanism of action of 2-(3-(Difluoromethyl)piperidin-1-yl)ethan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-(3-(Difluoromethyl)piperidin-1-yl)ethan-1-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential for interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[3-(difluoromethyl)piperidin-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16F2N2/c9-8(10)7-2-1-4-12(6-7)5-3-11/h7-8H,1-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTFDTQQTNZITO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCN)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(Difluoromethyl)piperidin-1-yl)ethan-1-amine
Reactant of Route 2
2-(3-(Difluoromethyl)piperidin-1-yl)ethan-1-amine
Reactant of Route 3
Reactant of Route 3
2-(3-(Difluoromethyl)piperidin-1-yl)ethan-1-amine
Reactant of Route 4
2-(3-(Difluoromethyl)piperidin-1-yl)ethan-1-amine
Reactant of Route 5
2-(3-(Difluoromethyl)piperidin-1-yl)ethan-1-amine
Reactant of Route 6
2-(3-(Difluoromethyl)piperidin-1-yl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.